molecular formula C11H18F3NO3 B2822488 (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol CAS No. 470482-43-0

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

Cat. No. B2822488
CAS RN: 470482-43-0
M. Wt: 269.264
InChI Key: CRSWFECHMDRHHV-SFYZADRCSA-N
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Description

“(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is likely a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” were not found, similar compounds have been synthesized from readily available starting materials with excellent diastereoselectivity . For example, (2S,4R)-4-fluoroproline was successfully incorporated into a protein during ribosomal synthesis .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is likely characterized by a pyrrolidine ring, which can adopt different conformations depending on the substituents on the ring . For instance, the fluorinated pyrrolidine rings of proline can stabilize either a Cγ-exo or a Cγ-endo ring pucker depending on the proline chirality (4R/4S) in a complex protein structure .

Scientific Research Applications

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier and can produce high purity hydrogen, a key element in promoting a hydrogen-methanol economy. Research efforts have focused on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. Catalyst development and reactor technology are critical areas of innovation, with copper-based catalysts being popular for their high activity and selectivity towards CO2 over CO. Novel reactor structures, such as porous copper fiber sintered-felt and monolith structures, alongside membrane and Swiss-roll reactors, have been developed to enhance the efficiency of hydrogen production from methanol (G. García et al., 2021).

Methanol in Direct Methanol Fuel Cells (DMFCs)

Methanol crossover in DMFCs, a significant barrier to their broader application, has led to extensive research on methanol-impermeable polymer electrolytes. The effort to reduce methanol crossover is critical for the development of DMFCs as viable alternatives to internal combustion engines, showcasing the importance of understanding methanol's behavior in fuel cell technologies (A. Heinzel & V. M. Barragán, 1999).

Methanol as a Chemical Marker in Transformers

Methanol has been identified as a marker for assessing solid insulation condition in power transformers. Its detection and analysis in transformer oil, through methods like headspace gas chromatography, have become important for monitoring cellulosic insulation degradation. This application demonstrates methanol's utility beyond its traditional uses, playing a role in the maintenance and assessment of critical power infrastructure (J. Jalbert et al., 2019).

Mechanism of Action

While the specific mechanism of action for “(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol” is not available, similar compounds like levoketoconazole, the pure 2S,4R enantiomer of ketoconazole, have been found to inhibit multiple steroidogenic enzymes .

properties

IUPAC Name

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFECHMDRHHV-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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